molecular formula C20H19BrN4OS B2545171 2-((6-(benzylamino)pyridazin-3-yl)thio)-N-(4-bromo-3-methylphenyl)acetamide CAS No. 1358427-17-4

2-((6-(benzylamino)pyridazin-3-yl)thio)-N-(4-bromo-3-methylphenyl)acetamide

Cat. No. B2545171
CAS RN: 1358427-17-4
M. Wt: 443.36
InChI Key: GUWANSQSUQHHHN-UHFFFAOYSA-N
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Description

2-((6-(benzylamino)pyridazin-3-yl)thio)-N-(4-bromo-3-methylphenyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.

Scientific Research Applications

Synthesis and Antimicrobial Activity

One study demonstrates the synthesis of novel sulphonamide derivatives, showcasing the reactivity of certain acetamide derivatives towards nitrogen-based nucleophiles, leading to compounds with significant antimicrobial activities. The compounds displayed good antimicrobial activity against various strains, with certain derivatives showing high activity. Computational calculations supported the experimental findings, providing a correlation between theoretical and experimental data (Fahim & Ismael, 2019).

Heterocyclic Syntheses

Another study highlights the use of thioureido-acetamides in one-pot cascade reactions to synthesize various heterocycles, demonstrating excellent atom economy. This approach allows for the efficient formation of complex molecules from simple starting materials, contributing to the development of new synthetic methodologies in organic chemistry (Schmeyers & Kaupp, 2002).

Biological Activity and Drug Development

Further research has led to the discovery of clinical candidates like K-604, a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, showcasing the potential of these compounds in treating diseases involving ACAT-1 overexpression. The development of K-604 highlights the importance of molecular design in enhancing drug solubility and absorption, paving the way for new treatments for incurable diseases (Shibuya et al., 2018).

Synthesis of Fused Azines

Another research effort describes the synthesis of a novel class of pyridazin-3-one derivatives, which are used to synthesize fused azines. This work expands the toolkit of synthetic organic chemistry, enabling the creation of complex heterocyclic structures that could have various applications in medicinal chemistry and materials science (Ibrahim & Behbehani, 2014).

Antimicrobial Profile of Schiff Bases and Thiazolidinone Derivatives

Research into the synthesis of Schiff bases and Thiazolidinone derivatives from 2-(4-bromo-3-methylphenoxy)acetate has shown promising antibacterial and antifungal activities. These findings contribute to the search for new antimicrobial agents in the fight against resistant bacterial and fungal strains (Fuloria, Fuloria, & Gupta, 2014).

properties

IUPAC Name

2-[6-(benzylamino)pyridazin-3-yl]sulfanyl-N-(4-bromo-3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN4OS/c1-14-11-16(7-8-17(14)21)23-19(26)13-27-20-10-9-18(24-25-20)22-12-15-5-3-2-4-6-15/h2-11H,12-13H2,1H3,(H,22,24)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUWANSQSUQHHHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CSC2=NN=C(C=C2)NCC3=CC=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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